molecular formula C11H8F3N3O3 B12839726 7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one

7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one

Cat. No.: B12839726
M. Wt: 287.19 g/mol
InChI Key: DZUVSWSRJJKGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one is a complex organic compound belonging to the class of nitrogen-containing heterocycles. This compound is characterized by its unique structure, which includes a nitro group, a trifluoromethyl group, and a fused pyrroloimidazole ring system. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one typically involves multiple steps:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one undergoes various chemical reactions:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The fused ring system may allow the compound to bind to particular enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one include other pyrroloimidazole derivatives and trifluoromethylated heterocycles:

    Pyrrolo[1,2-a]pyrazine Derivatives: These compounds also contain a fused pyrrole ring and exhibit various biological activities.

    Trifluoromethylated Imidazoles: These compounds share the trifluoromethyl group and are studied for their potential in medicinal chemistry.

The uniqueness of this compound lies in its specific combination of functional groups and ring system, which may confer distinct biological properties and applications.

Properties

Molecular Formula

C11H8F3N3O3

Molecular Weight

287.19 g/mol

IUPAC Name

7-nitro-3a-(trifluoromethyl)-3,4-dihydro-2H-pyrrolo[1,2-a]benzimidazol-1-one

InChI

InChI=1S/C11H8F3N3O3/c12-11(13,14)10-4-3-9(18)16(10)8-5-6(17(19)20)1-2-7(8)15-10/h1-2,5,15H,3-4H2

InChI Key

DZUVSWSRJJKGPX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(NC3=C(N2C1=O)C=C(C=C3)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.